

# Physicochemical Characteristics of 3-Cyano-N-methylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-cyano-N-methylbenzenesulfonamide

Cat. No.: B1612473

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound **3-cyano-N-methylbenzenesulfonamide**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity, experimental context, and visual representation of related biological and synthetic pathways.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **3-cyano-N-methylbenzenesulfonamide**. Due to the limited availability of experimental data for this specific molecule, a combination of predicted and experimental values for closely related compounds is presented. All predicted values are clearly indicated.

Property	Value	Source/Method
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	PubChemLite[1]
Molecular Weight	196.23 g/mol	Calculated
Predicted XlogP	0.7	PubChemLite[1]
Predicted Boiling Point	~417.2 ± 55.0 °C	Based on 3-cyano-N-[3-(dimethylamino)propyl]benzen e-1-sulfonamide[2]
Predicted pKa	~8.39 ± 0.50	Based on 3-cyano-N-[3-(dimethylamino)propyl]benzen e-1-sulfonamide[2]
Melting Point	Not available (Predicted to be a solid at room temperature)	-
Water Solubility	Not available (Predicted to have low to moderate solubility based on XlogP)	-

## Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols applicable to sulfonamide compounds.

### Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).
- **Heating:** The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, as the melting point is approached.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

## LogP Determination (Shake-Flask Method)

- System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.
- Compound Distribution: A known amount of **3-cyano-N-methylbenzenesulfonamide** is dissolved in one of the phases (typically the one in which it is more soluble).
- Equilibration: The two phases are combined in a separatory funnel and shaken for a prolonged period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

## pKa Determination (Potentiometric Titration)

- Solution Preparation: A precise amount of **3-cyano-N-methylbenzenesulfonamide** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the compound. The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the

acidic sulfonamide protons have been neutralized.

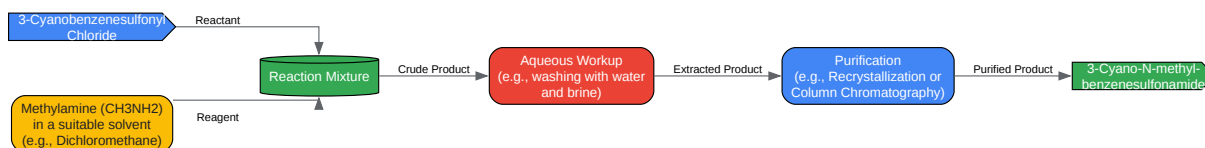
## Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

- **Sample Preparation:** An excess amount of solid **3-cyano-N-methylbenzenesulfonamide** is added to a known volume of water in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
- **Sample Processing:** The suspension is filtered or centrifuged to remove the undissolved solid.
- **Concentration Analysis:** The concentration of the dissolved compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The measured concentration represents the aqueous solubility of the compound at that temperature.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for **3-cyano-N-methylbenzenesulfonamide**, starting from 3-cyanobenzenesulfonyl chloride and methylamine.

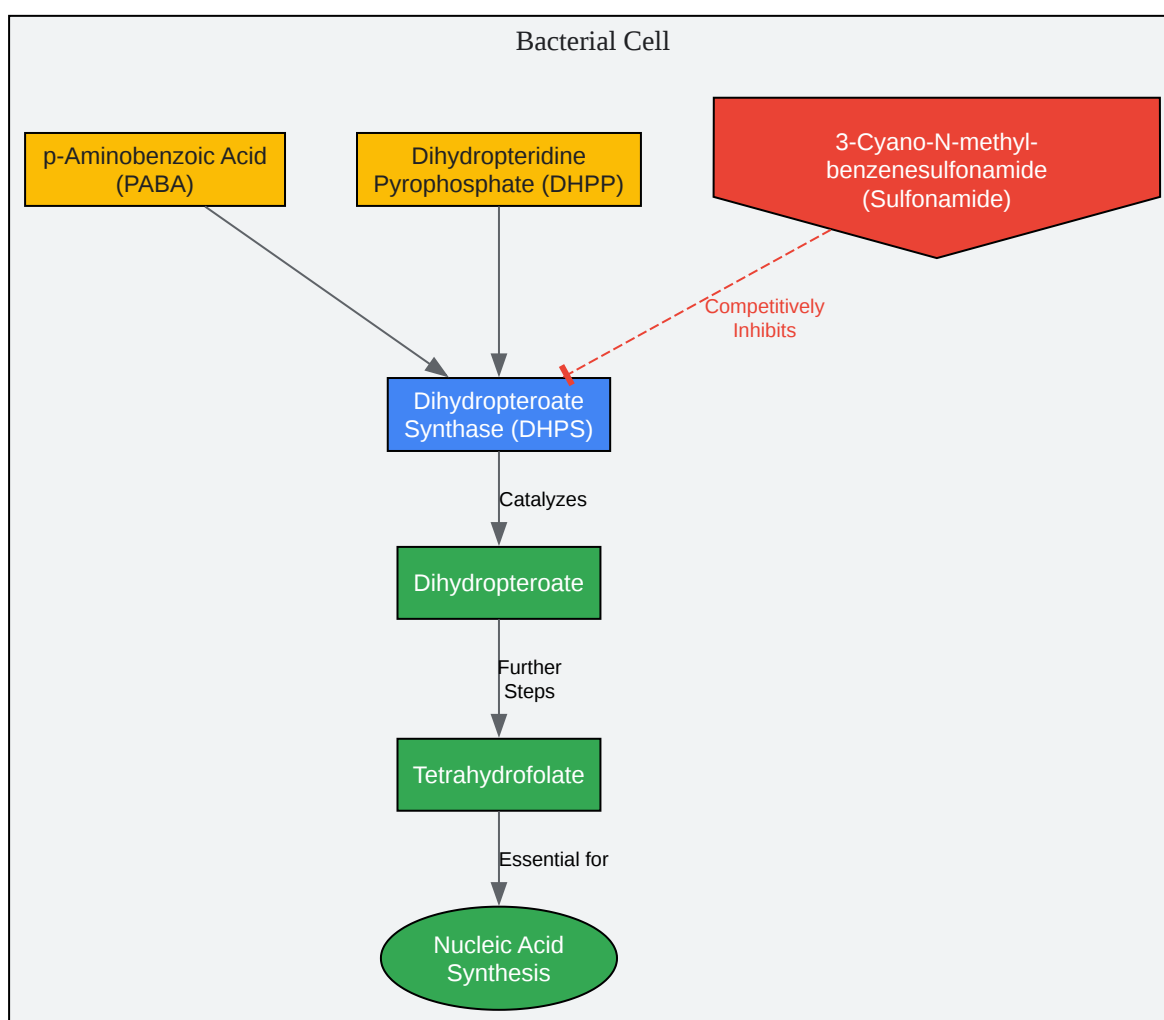


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Caption: Proposed synthesis of **3-cyano-N-methylbenzenesulfonamide**.

## General Signaling Pathway for Sulfonamide Antibiotics

This diagram depicts the mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.



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Caption: Inhibition of bacterial folate synthesis by sulfonamides.

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## References

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